Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine
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Overview
Description
Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[3,4-d]1,3-dioxole moiety, a pyridylmethyl group, and a thienylsulfonyl amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl or thienylsulfonyl groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine: Another compound featuring the benzo[1,3]dioxole moiety, used in different chemical and biological studies.
(2-benzo[3,4-d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-((4-methoxyphenyl)methyl)formamide:
Uniqueness
Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-25(21,17-4-2-8-24-17)19(11-13-3-1-7-18-10-13)14-5-6-15-16(9-14)23-12-22-15/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQQKBIFNFFCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413989 |
Source
|
Record name | BENZO[3,4-D]1,3-DIOXOLEN-5-YL(3-PYRIDYLMETHYL)(2-THIENYLSULFONYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-22-3 |
Source
|
Record name | BENZO[3,4-D]1,3-DIOXOLEN-5-YL(3-PYRIDYLMETHYL)(2-THIENYLSULFONYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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